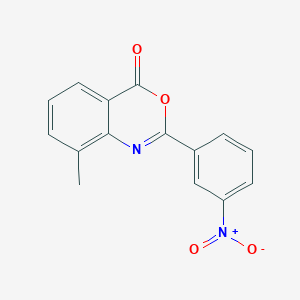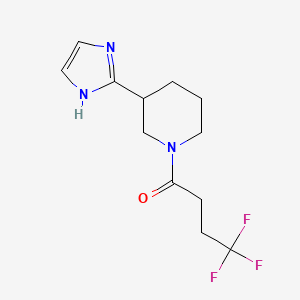![molecular formula C13H11BrN4 B5560311 3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560311.png)
3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- Synthesis methods for pyrazolo[1,5-a]pyrimidine derivatives typically involve chlorination and aminisation processes. For instance, Lu Jiu-fu et al. (2015) synthesized a similar compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, confirming its structure through element analysis, IR, 1H NMR, and X-ray diffraction (Lu Jiu-fu et al., 2015).
Molecular Structure Analysis
- The crystal structure of related compounds has been determined, revealing details such as the space group and cell dimensions. For instance, the aforementioned study by Lu Jiu-fu et al. found the crystal belongs to the triclinic system, providing specific measurements for the crystal's dimensions (Lu Jiu-fu et al., 2015).
Chemical Reactions and Properties
- Pyrazolo[1,5-a]pyrimidine derivatives often exhibit biological activities, such as anticancer properties, as seen in the study by Lu Jiu-fu et al. (Lu Jiu-fu et al., 2015).
- In another study, Squarcialupi et al. (2013) designed 2-arylpyrazolo[4,3-d]pyrimidin-7-amines as human A3 adenosine receptor antagonists, showing the potential for targeted biological effects (Squarcialupi et al., 2013).
Physical Properties Analysis
- The physical properties such as solubility, melting point, and stability of these compounds are typically explored through experimental procedures. However, specific data for "3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine" was not found in the available literature.
Chemical Properties Analysis
- The chemical properties, including reactivity, functional groups, and interactions with other chemicals, are often determined through spectroscopic methods like NMR and IR. For example, the study by Lu Jiu-fu et al. used IR and 1H NMR for structural confirmation (Lu Jiu-fu et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Modifications
Pyrazolopyrimidine derivatives have been synthesized through various chemical reactions that allow for structural modifications, aimed at enhancing their biological activity. For example, compounds have been developed as potential inhibitors of phosphodiesterase 1 (PDE1), which are considered for treating cognitive deficits associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016). Another study focused on the regioselective synthesis of pyrazolopyrimidines for creating functional fluorophores, indicating the versatility of these compounds in both medicinal chemistry and material science applications (Castillo et al., 2018).
Anticancer and Antimicrobial Activities
Research has shown that pyrazolopyrimidine derivatives exhibit significant anticancer and antimicrobial activities. Novel N-arylpyrazole-containing enaminones were synthesized, leading to compounds with notable cytotoxic effects against human breast and liver carcinoma cell lines, highlighting their potential as anticancer agents (Riyadh, 2011). Additionally, certain pyrazolo[3,4-d]pyrimidines demonstrated antimicrobial activity, indicating their potential use in developing new antimicrobial drugs (Abunada et al., 2008).
Neuroprotective and Antioxidant Properties
Some pyrazolopyrimidine derivatives have been designed as human A3 adenosine receptor antagonists. These compounds were found effective in counteracting oxaliplatin-induced apoptosis in rat astrocyte cell cultures, an in vitro model of neurotoxicity, suggesting their potential neuroprotective properties (Squarcialupi et al., 2013).
Enzymatic Inhibition for Therapeutic Applications
Pyrazolopyrimidine derivatives have also been explored for their inhibitory activity against various enzymes, offering therapeutic potential in treating diseases. For instance, the synthesis of novel pyrazolopyrimidines as anticancer and anti-5-lipoxygenase agents has been reported, highlighting their dual functionality in medicinal chemistry (Rahmouni et al., 2016).
Zukünftige Richtungen
The future directions in the research of this compound could involve further exploration of its potential biological activities, such as its anticancer potential and enzymatic inhibitory activity . Additionally, further studies could focus on the development of new synthetic routes and the exploration of its potential applications in various fields .
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4/c1-8-5-12(15)18-13(17-8)11(7-16-18)9-3-2-4-10(14)6-9/h2-7H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICNUCDPXGCYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}acetamide](/img/structure/B5560237.png)
![2-(2-furoyl)-8-[(4-methylpiperazin-1-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5560242.png)


![methyl 4-{3-[benzyl(methyl)amino]-3-oxopropyl}piperidine-1-carboxylate](/img/structure/B5560262.png)
![(1S*,5R*)-3-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5560266.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5560267.png)
![1-(1-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indol-3-yl)ethanone](/img/structure/B5560273.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetohydrazide](/img/structure/B5560276.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(2-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5560291.png)
![(4aS*,8aR*)-2-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]decahydroisoquinoline](/img/structure/B5560294.png)
![1-(tetrahydro-2H-pyran-2-ylmethyl)benzo[cd]indol-2(1H)-one](/img/structure/B5560300.png)
